(2S)-2-Ethylhexyl acetate
Description
Overview of the Research Significance of Chiral 2-Ethylhexyl Acetate (B1210297)
The chirality of 2-ethylhexyl acetate introduces a layer of complexity and opportunity in research. The spatial arrangement of the ethyl group at the second position of the hexyl chain results in two non-superimposable mirror images, the (S) and (R) enantiomers. The significance of studying these chiral forms lies in the fact that enantiomers can exhibit different biological and chemical properties. For instance, in the context of polymer science, the use of chiral side chains, such as (S)-2-ethylhexyl, can influence the secondary structure and ordering of conjugated polymers. rsc.org Research has shown that polymers incorporating chiral 2-ethylhexyl side chains can exhibit circular dichroism (CD) signals, indicating the formation of chiral aggregates in solution and in thin films. rsc.org This has implications for the development of advanced materials with specific optical and electronic properties.
Industrial and Academic Relevance of 2-Ethylhexyl Acetate Chemistry
2-Ethylhexyl acetate, in its racemic form, is a well-established industrial solvent. seqens.comsilverfernchemical.comulprospector.comkeytonenergy.com It is a high-boiling, low-volatility solvent with good solvency for a wide range of resins, making it valuable in the paints, coatings, and ink industries. seqens.comsilverfernchemical.comulprospector.comkeytonenergy.com Its role as a coalescing agent in emulsion paints and its ability to improve flow and film formation are particularly noteworthy. seqens.comkeytonenergy.com Furthermore, it finds applications in the fragrance industry due to its mild, fruity odor. keytonenergy.comontosight.ai
From an academic perspective, the synthesis of 2-ethylhexyl acetate serves as a model for studying esterification and transesterification reactions. chemicalbook.comresearchgate.netresearchgate.net Researchers have investigated various catalytic systems, including solid acid catalysts and enzymes, to optimize the synthesis of this ester. researchgate.netresearchgate.netresearchgate.net The study of reaction kinetics and the development of more efficient and environmentally friendly synthetic routes are active areas of research. researchgate.netresearchgate.net
Distinguishing Research Paradigms: Racemic vs. Enantiopure 2-Ethylhexyl Acetate
The research approaches for racemic and enantiopure 2-ethylhexyl acetate are fundamentally different, reflecting their distinct applications and scientific questions.
Racemic 2-Ethylhexyl Acetate Research: The primary focus of research on the racemic mixture is on its bulk properties and industrial applications. seqens.comsilverfernchemical.comulprospector.comkeytonenergy.com Studies often involve optimizing its synthesis for cost-effectiveness and high yield, typically through the esterification of 2-ethylhexanol with acetic acid. chemicalbook.comresearchgate.netresearchgate.netoecd.org The characterization of its physical properties, such as boiling point, density, and solvency, is crucial for its use in various formulations. silverfernchemical.comsigmaaldrich.com
Enantiopure (2S)-2-Ethylhexyl Acetate Research: Research on enantiopure forms, such as this compound, is driven by the desire to understand and exploit stereochemical effects. A significant area of investigation is the enzymatic resolution of racemic 2-ethyl-1-hexanol, the precursor alcohol, to obtain the enantiomerically pure (S)- or (R)-form, which can then be esterified to the corresponding acetate. umw.edu This highlights a key difference: the synthesis of the enantiopure compound requires stereoselective methods.
The study of enantiopure 2-ethylhexyl acetate is often linked to more specialized and high-value applications. For example, the incorporation of the chiral (S)-2-ethylhexyl side chain into polymers is a strategy to induce specific macromolecular structures and functionalities. rsc.org This type of research delves into the subtle interactions between chiral molecules and their environment, a paradigm that is less relevant when dealing with the racemic mixture where the effects of the two enantiomers may average out or even be antagonistic. researchgate.netnih.gov The distinction between racemic and enantiopure research mirrors a broader trend in chemistry and pharmacology, where the focus is increasingly on the specific properties and activities of individual stereoisomers. researchgate.netnih.govmdpi.com
Table 1: Comparison of Research Focus for Racemic vs. Enantiopure 2-Ethylhexyl Acetate
| Feature | Racemic 2-Ethylhexyl Acetate | This compound (Enantiopure) |
| Primary Research Goal | Optimization of bulk properties for industrial applications. seqens.comsilverfernchemical.comulprospector.comkeytonenergy.com | Understanding and utilizing stereospecific properties. rsc.org |
| Synthesis Method | Direct esterification of racemic 2-ethylhexanol. chemicalbook.comresearchgate.netresearchgate.net | Enzymatic resolution of precursor alcohol followed by esterification. umw.edu |
| Key Areas of Investigation | Solvency, reaction kinetics, process optimization. silverfernchemical.comresearchgate.net | Chiral induction in polymers, stereoselective synthesis. rsc.org |
| Typical Applications | Solvent in paints, coatings, inks; fragrance component. seqens.comsilverfernchemical.comulprospector.comkeytonenergy.comontosight.ai | Advanced materials with specific optical or electronic properties. rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
[(2S)-2-ethylhexyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-10(5-2)8-12-9(3)11/h10H,4-8H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYWLLHHWAMFCB-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC)COC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50373-28-9 | |
| Record name | (+)-2-Ethylhexyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50373-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-2-Ethylhexyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050373289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-2-ethylhexyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Process Engineering for 2 Ethylhexyl Acetate
Chemical Synthesis Routes to (2S)-2-Ethylhexyl Acetate (B1210297)
The primary commercial routes to (2S)-2-ethylhexyl acetate involve the formation of an ester bond between a (2S)-2-ethylhexanol backbone and an acetyl group donor. The two principal methods employed are direct esterification and transesterification.
Direct Esterification of 2-Ethylhexanol with Acetic Acid
Direct esterification is a widely utilized and fundamental reaction for producing this compound. This reversible reaction involves the condensation of (2S)-2-ethylhexanol with acetic acid, typically in the presence of an acid catalyst, to form the ester and water as a byproduct. researchgate.net The reaction is governed by chemical equilibrium, necessitating the removal of water to drive the reaction towards the product side and achieve high conversion rates.
The synthesis is commonly carried out in batch or continuous reactors. acs.orgresearchgate.net Key parameters influencing the reaction include temperature, molar ratio of reactants, catalyst type and loading, and the efficiency of water removal. colab.ws Studies have investigated the kinetics of this reaction extensively to optimize these parameters for industrial-scale production. researchgate.netcolab.ws For instance, research has shown that increasing the temperature and using an excess of one reactant can enhance the conversion of the limiting reactant. acs.org
The reaction is typically catalyzed by strong acids. While traditional homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid are effective, they present challenges in terms of reactor corrosion and the need for neutralization steps, which can generate significant waste streams. rsc.org This has led to a growing preference for heterogeneous catalysts.
Transesterification Processes for Acetate Production
Transesterification, or alcoholysis, offers an alternative pathway to this compound. This process involves the reaction of (2S)-2-ethylhexanol with another acetate ester, such as methyl acetate or ethyl acetate, in the presence of a catalyst. google.commdpi.com This method can be advantageous in certain scenarios, particularly when the starting acetate is readily available or when seeking to avoid the co-production of water, which simplifies downstream separation processes.
The reaction equilibrium can be shifted by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. d-nb.info Both acidic and basic catalysts can be employed for transesterification. Alkali metal alkoxides are effective basic catalysts for this transformation. mdpi.com The choice of catalyst and reaction conditions depends on factors such as the specific acetate reactant and the desired reaction rate and selectivity. For example, a process using NKC-9 resin as a catalyst for the transesterification of methyl acetate with 2-ethylhexanol has been described, involving the gradual addition of methyl acetate to the reaction mixture. google.comchemicalbook.com
Catalytic Systems in 2-Ethylhexyl Acetate Synthesis
The development of efficient and robust catalytic systems is paramount for the economic viability of this compound production. Research efforts are focused on both improving existing heterogeneous catalysts and exploring novel homogeneous catalysts with enhanced activity and selectivity.
Heterogeneous Acid Catalysis (e.g., Ion-Exchange Resins)
Heterogeneous acid catalysts, particularly sulfonic acid-based ion-exchange resins like Amberlyst-15 and Amberlyst-36, have emerged as a preferred choice for the esterification of 2-ethylhexanol with acetic acid. colab.wsrsc.org These solid catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reduced corrosivity, and the potential for regeneration and reuse, which contributes to a more sustainable process. rsc.org
The catalytic activity of these resins is attributed to the presence of sulfonic acid (-SO3H) groups on their polymer matrix. ump.edu.my The performance of ion-exchange resins is influenced by several factors, including their total exchange capacity, particle size, degree of cross-linking, and water retention capacity. researchgate.net Kinetic studies have been conducted to model the reaction behavior using these catalysts, with models like the pseudo-homogeneous model and the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model being employed to describe the reaction kinetics. colab.wsrsc.org For instance, the kinetics of the esterification of acetic acid with 2-ethylhexanol catalyzed by Amberlyst-36 has been studied in a stirred batch reactor, demonstrating a good fit with a pseudo-homogeneous model. rsc.org
| Catalyst | Reactants | Key Findings | Reference |
| Amberlyst-15 | 2-Ethylhexanol, Acetic Acid | Investigated in a reactive distillation column with toluene (B28343) as an entrainer, achieving quantitative conversion. colab.wsacs.org | colab.wsacs.org |
| Amberlyst-36 | 2-Ethylhexanol, Acetic Acid | The reaction follows a pseudo-homogeneous model, with the equilibrium constant found to be independent of temperature in the studied range. rsc.org | rsc.org |
| DIAION PK208 | Acrylic Acid, 2-Ethylhexanol | Outperformed other resins in a study on 2-ethylhexyl acrylate (B77674) synthesis due to its ion exchange capacity and low cross-linkage. ump.edu.myresearchgate.net | ump.edu.myresearchgate.net |
Development of Novel Homogeneous Catalysts
While heterogeneous catalysts are often favored for their practical advantages, research into novel homogeneous catalysts continues, driven by the potential for high activity and selectivity under mild reaction conditions. One area of development involves the use of organometallic complexes. For instance, a process has been disclosed for preparing 2-ethylhexyl acetate by coupling acetaldehyde (B116499) with 2-ethylhexanol in the presence of a ruthenium complex compound as a catalyst. google.comgoogle.com
Another promising class of homogeneous catalysts for esterification reactions involves simple metal salts. Studies have shown that various zinc(II) salts, such as zinc oxide, zinc acetate, and zinc carbonate, can effectively catalyze the esterification of fatty acids with long-chain alcohols. nih.govacs.org The catalytic activity is influenced by the nature of the counterion. acs.org A key advantage of some of these systems is the potential for catalyst recycling through precipitation and filtration, combining the benefits of homogeneous catalysis (high activity) with the ease of separation of heterogeneous catalysis. nih.govacs.org While these studies often use other long-chain alcohols as models, the principles are applicable to the synthesis of this compound.
Advanced Reaction and Separation Engineering for 2-Ethylhexyl Acetate Production
To overcome the equilibrium limitations of esterification and improve process efficiency, advanced reaction and separation engineering techniques are employed. These integrated processes, often referred to as process intensification, combine reaction and separation into a single unit, leading to increased conversion, improved selectivity, and potential energy savings.
Reactive distillation (RD) is a prominent example of such a technique applied to the synthesis of 2-ethylhexyl acetate. acs.org In an RD column, the esterification reaction and the separation of products and reactants occur simultaneously. The continuous removal of the water byproduct from the reactive zone shifts the equilibrium towards the formation of the ester, enabling higher conversions than what is achievable in a conventional reactor. acs.org The use of an entrainer, such as toluene, can further enhance water removal and help maintain the reaction temperature within the stability limits of the catalyst. acs.org
Another advanced technique is reactive chromatography (RC), which is particularly suitable for temperature-sensitive and less volatile components. researchgate.netcolab.ws In RC, the reaction and chromatographic separation occur in a single unit where the catalyst also functions as the adsorbent. researchgate.netcolab.ws This allows for the simultaneous separation of products, thereby overcoming equilibrium limitations. researchgate.netcolab.ws For the synthesis of 2-ethylhexyl acetate, a simulated moving bed reactor (SMBR) has been investigated. acs.orgacs.orgresearchgate.net An SMBR is a continuous counter-current chromatographic reactor system that can achieve high conversion and product purity. acs.org
Pervaporation is another separation technique that has been explored in the context of esterification reactions. mdpi.com This membrane-based process can be used to selectively remove water from the reaction mixture, thus driving the reaction to completion. While specific studies on pervaporation-assisted synthesis of this compound are not abundant, the technology has been successfully applied to similar esterification systems and for the separation of alcohol-ester mixtures. mdpi.comresearchgate.net
| Technique | Description | Application to 2-Ethylhexyl Acetate Synthesis | Reference |
| Reactive Distillation (RD) | Combines reaction and distillation in a single unit to continuously remove byproducts and drive the reaction forward. | Used with ion-exchange catalysts like Amberlyst-15 and an entrainer to achieve high conversion of 2-ethylhexanol and acetic acid. acs.org | acs.org |
| Reactive Chromatography (RC) / Simulated Moving Bed Reactor (SMBR) | Integrates reaction and chromatographic separation, where the catalyst also acts as an adsorbent, to overcome equilibrium limitations. | Investigated for the synthesis of 2-ethylhexyl acetate using Amberlyst-15 as a catalyst/adsorbent, showing potential for high productivity and purity. acs.orgacs.orgresearchgate.net | acs.orgacs.orgresearchgate.net |
| Pervaporation | A membrane separation process used to selectively remove a component (e.g., water) from a liquid mixture. | Explored for the separation of ethanol (B145695) from 2-ethylhexanol, indicating its potential for integration with the esterification reaction to remove water. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
Reactive Chromatography for Enhanced Conversion and Product Purity
Reactive chromatography (RC) is an advanced process intensification strategy that combines chemical reaction and chromatographic separation within a single apparatus. tandfonline.comsciencepublishinggroup.com This technique is particularly advantageous for equilibrium-limited reversible reactions, such as the esterification of 2-ethylhexanol with acetic acid to produce this compound. tandfonline.comresearchgate.net By continuously removing the products from the reaction zone, the chemical equilibrium is shifted towards the product side, thereby driving the reaction to a higher conversion than what is achievable in conventional reactors. tandfonline.comacs.org
The process typically employs a solid acid catalyst, such as the ion-exchange resin Amberlyst-15, which also functions as the stationary phase adsorbent. tandfonline.comresearchgate.net The simultaneous reaction and separation on the catalyst/adsorbent surface overcomes the equilibrium limitations inherent in esterification reactions. acs.org Reactive chromatography is considered a promising alternative to reactive distillation, especially when dealing with temperature-sensitive and less volatile components. tandfonline.comresearchgate.net
Research into the synthesis of 2-ethylhexyl acetate via reactive chromatography has covered several key aspects, including detailed reaction kinetics, multicomponent adsorption equilibria, and fixed-bed chromatographic reactor studies. tandfonline.comresearchgate.net Kinetic modeling for this esterification has been performed using approaches like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model. tandfonline.com
A significant application of reactive chromatography on a larger, continuous scale is the Simulated Moving Bed Reactor (SMBR). acs.org An SMBR system for 2-ethylhexyl acetate synthesis can achieve nearly quantitative conversion and purity. acs.org A parametric study using an experimentally validated simulator for an eight-column SMBR highlights the performance capabilities of this technology. acs.org
Interactive Table: Simulated SMBR Performance for 2-Ethylhexyl Acetate Synthesis
| Parameter | Value | Unit |
| Number of Columns | 8 | - |
| Conversion | Nearly Quantitative | % |
| Purity | Nearly Quantitative | % |
| Productivity | 32.01 | mol product / (kg adsorbent · day) |
| Desorbent Requirement | 46.35 | mol acetic acid / mol product |
This data represents simulation results from a parametric study on an eight-column SMBR unit for the synthesis of 2-ethylhexyl acetate. acs.org
Optimization of Reactive Distillation Processes
Reactive distillation (RD) is another prominent process intensification technique that integrates reaction and distillation in one unit. acs.orgfrontiersin.org This method is particularly effective for esterification reactions as it continuously removes one of the products (typically water) from the reactive liquid phase, thus shifting the equilibrium to favor higher reactant conversion. frontiersin.org
For the production of 2-ethylhexyl acetate, an optimized process involves entrainer-based reactive distillation. acs.orgresearchgate.net In this setup, an entrainer such as toluene is used to facilitate the removal of water from the reactive zone. acs.orgresearchgate.net The use of toluene is crucial as it helps maintain the temperature in the reactive section below the thermal stability limit of the commonly used ion-exchange resin catalyst, Amberlyst-15. acs.orgresearchgate.net
Both experimental work and simulation studies have demonstrated that quantitative conversion of 2-ethylhexanol can be achieved using this entrainer-based reactive distillation process. acs.orgresearchgate.net The optimization of the RD process involves studying the effect of various parameters on the conversion through simulations. acs.org This optimized RD process has been shown to be more energy-efficient and less capital-intensive compared to conventional processes that utilize a homogeneous catalyst like p-toluenesulfonic acid (pTSA). acs.orgresearchgate.net
Table: Key Parameters in Optimized Reactive Distillation of 2-Ethylhexyl Acetate
| Parameter | Description | Role in Optimization |
| Catalyst | Amberlyst-15 (ion-exchange resin) | Heterogeneous catalyst allowing for easy separation and operation within its thermal stability limits. acs.orgresearchgate.net |
| Entrainer | Toluene | Forms an azeotrope with water, facilitating its removal and controlling the temperature of the reactive zone. acs.orgresearchgate.net |
| Reflux Ratio | - | Affects separation efficiency and energy consumption; optimization is key to process economy. repec.org |
| Feed Location | - | The stage at which reactants are introduced impacts residence time and reaction efficiency. mdpi.com |
| Catalyst Loading | - | The amount of catalyst influences the reaction rate and overall conversion. mdpi.com |
Process Intensification Strategies in 2-Ethylhexyl Acetate Manufacturing
The choice between reactive chromatography and reactive distillation often depends on the specific properties of the reactants and products. researchgate.net Reactive chromatography is particularly suitable for temperature-sensitive compounds and systems with low volatility, while reactive distillation is highly effective for equilibrium-limited reactions where one product is more volatile than others. tandfonline.comresearchgate.net For some esterification systems, studies have found reactive distillation to be a more attractive option than reactive chromatography. researchgate.net
A key element in these intensified processes is the use of heterogeneous catalysts, such as the ion-exchange resin Amberlyst-15. acs.orgdergipark.org.tr This catalyst is preferred over homogeneous catalysts because it is easily contained within the reactive section and avoids complex downstream separation steps. acs.org The design of these multifunctional reactors is complex due to the large number of degrees of freedom, including flow rates, column configurations, and feed concentrations, necessitating simulation-based design and optimization methodologies. researchgate.netacs.org The ultimate goal of these strategies is to maximize productivity and product purity while minimizing costs and energy consumption. acs.org
Stereochemical Aspects and Asymmetric Synthesis of 2s 2 Ethylhexyl Acetate
Enantioselective Synthetic Approaches to (2S)-2-Ethylhexyl Acetate (B1210297)
The synthesis of enantiomerically pure (2S)-2-Ethylhexyl acetate is primarily achieved through a two-step process: first, the asymmetric synthesis of its precursor alcohol, (S)-2-ethylhexanol, followed by an esterification reaction that preserves the stereochemistry of the chiral center.
Several successful strategies have been developed for the enantioselective synthesis of (S)-2-ethylhexanol. One prominent method begins with butyraldehyde, which undergoes an aldol (B89426) condensation to form 2-ethyl-2-enhexanal. This intermediate is then reduced to 2-ethyl-2-enhexanol. The crucial step for establishing chirality is the asymmetric hydrogenation of 2-ethyl-2-enhexanol using a specific chiral catalyst to yield (S)-2-ethylhexanol with high optical purity. google.com This method is noted for its high atom economy and use of readily available starting materials. google.com
An alternative approach involves the asymmetric Favorskii rearrangement. tandfonline.com This method utilizes optically active α-haloketones, which can be prepared from chiral auxiliaries. The rearrangement yields chiral amides, which are then converted through reduction into the desired chiral alcohol, (S)-2-ethylhexanol. tandfonline.comresearchgate.net Another powerful and flexible method employs pseudoephedrine as a chiral auxiliary to guide the synthesis, resulting in an efficient route to chiral (S)-2-ethylhexanol. nih.gov
Once the optically pure (S)-2-ethylhexanol is obtained, it is converted to this compound. This is typically achieved through esterification with acetic acid or transesterification with another acetate ester, such as methyl acetate. researchgate.netchemicalbook.com These reactions are commonly catalyzed by solid acid catalysts, like the ion-exchange resin Amberlyst-15 or NKC-9, to facilitate high conversion rates and yields. researchgate.netresearchgate.netdergipark.org.tr The esterification process does not affect the chiral center of the alcohol, thus retaining the (S) configuration in the final acetate product.
Chiral Induction and Control in 2-Ethylhexyl Moiety Formation
The formation of the single enantiomer of the 2-ethylhexyl moiety hinges on precise control during the synthesis, a process known as chiral induction. This involves using a chiral influence—be it a catalyst, a reagent, or an auxiliary—to direct the reaction to preferentially form one enantiomer over the other.
In the asymmetric hydrogenation route, the key to chiral control lies in the catalyst used for the reduction of 2-ethyl-2-enhexanol. A specific chiral catalyst, whose structure is designed to create a stereochemically defined environment, interacts with the prochiral double bond of the substrate. This interaction forces the hydrogen atoms to add to one face of the double bond, leading to the formation of the (S)-enantiomer of 2-ethylhexanol. google.com
The asymmetric Favorskii rearrangement provides another example of chiral induction. tandfonline.com Here, the chirality originates from an optically active starting material, which is used to generate optically active α-haloketones. These ketones undergo rearrangement to form chiral amides, effectively transferring the initial chirality to the new product. tandfonline.comresearchgate.net
The use of a chiral auxiliary, such as pseudoephedrine, is a classic and effective strategy for asymmetric synthesis. nih.gov The auxiliary is temporarily attached to the substrate molecule. Its defined stereochemistry physically blocks one reaction pathway while allowing another, forcing the reaction to proceed with a specific stereochemical outcome. After the desired chiral center is created, the auxiliary is removed, leaving the enantiomerically enriched product. nih.gov
Role of Chiral 2-Ethylhexyl Structures in Asymmetric Catalysis and Reagents
A significant application is the use of chiral 2-ethylhexyl side chains in the synthesis of conjugated polymers. rsc.org Researchers have synthesized polymers such as poly[(4,4-bis(2-ethylhexyl)cyclopenta-[2,1-b:3,4-b′]dithiophene)-2,6-diyl-alt-(2,1,3-benzothiadiazole)-4,7-diyl] (PCPDTBT*) where the typical racemic 2-ethylhexyl groups are replaced with the pure (S)-enantiomer. rsc.org
In this context, the chiral side chain acts as a stereochemical directing group. The presence of this defined chiral center provides a "handle" to study and control the geometry of the polymer chains. rsc.org It can induce a chiral ordering, causing the polymer chains to adopt a specific secondary structure, such as a preferred helical twist, both in solution and in thin films. nih.govrsc.org This induced chirality in the polymer backbone is a form of asymmetric induction, where the chirality of a small component is amplified to define the structure of a macromolecule. Such chiral polymers have potential applications in chiroptical materials and asymmetric catalysis. rsc.orgrsc.org
Investigating Chirality Transfer in this compound Derivatives
Chirality transfer refers to the process by which the stereochemical information from one chiral center in a molecule influences the stereochemistry or conformation of another part of the same molecule. Investigations into derivatives containing the chiral (S)-2-ethylhexyl group have provided clear examples of this phenomenon. rsc.org
The study of conjugated polymers functionalized with (S)-2-ethylhexyl side chains is a prime example of research into chirality transfer. The key question is whether and how the point chirality of the asymmetric carbon in the side chain is "translated to the optically active conjugated backbone". rsc.org The answer is often affirmative, as demonstrated by techniques like circular dichroism (CD) spectroscopy, which can detect the presence of a chiral, ordered structure in aggregates of these polymers. rsc.org
The efficiency of this chirality transfer, however, is not always absolute and can depend on the structure of the derivative itself. For instance, the flexibility of the polymer backbone plays a crucial role. A polymer with a lower rotational barrier is more easily able to adopt a helical or distorted chiral conformation in response to the influence of the chiral side chains. rsc.org In contrast, a more rigid polymer backbone may resist this influence, limiting the degree of chirality transfer. rsc.org This research highlights how the (S)-2-ethylhexyl group can serve as a powerful tool for inducing and studying chirality in complex molecular and macromolecular systems.
Reaction Mechanism and Kinetic Studies of 2 Ethylhexyl Acetate Transformations
Mechanistic Elucidation of Esterification and Transesterification Reactions
The synthesis of 2-Ethylhexyl acetate (B1210297) is primarily achieved through the esterification of 2-ethylhexanol with acetic acid or via transesterification. The mechanisms of these reactions are critical for controlling reaction conditions and maximizing yield.
The acid-catalyzed esterification of 2-ethylhexanol with acetic acid, a classic example of Fischer-Speier esterification, proceeds through a well-established multi-step pathway. researchgate.netnih.gov The reaction is typically catalyzed by a strong acid, such as sulfuric acid or a solid acid catalyst like an ion-exchange resin. researchgate.netacs.org
The mechanism involves the following key steps:
Protonation of the Carboxylic Acid: The reaction initiates with the protonation of the carbonyl oxygen of acetic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.govrowan.edu
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of 2-ethylhexanol attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, specifically an oxonium ion. rowan.edu
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.
Deprotonation: The final step is the deprotonation of the resulting protonated ester by a base (such as the hydrogensulfate ion or another alcohol molecule) to yield the final product, (2S)-2-Ethylhexyl acetate, and regenerate the acid catalyst. nih.gov
Similarly, acid-catalyzed transesterification involves the protonation of the starting ester, followed by nucleophilic attack by the alcohol, leading to a tetrahedral intermediate that subsequently eliminates the original alcohol to form the new ester. dergipark.org.trebi.ac.uk
While specific computational studies for this compound were not found, computational chemistry offers powerful tools for elucidating reaction mechanisms that are broadly applicable to this class of reaction. rsc.org Density Functional Theory (DFT) is a quantum mechanical method frequently used to investigate the geometries of reactants, transition states, and products, as well as to calculate the activation energies associated with each step of a reaction pathway. rsc.org Such calculations can provide deep insights into the reaction mechanism at an atomic level. acs.org
For instance, DFT calculations have been employed to study the esterification of other carboxylic acids with alcohols, revealing that the reaction can follow a Langmuir–Hinshelwood mechanism on the surface of a solid catalyst, where both the alcohol and the acid are co-adsorbed before reacting via a four-membered transition state. rsc.org These computational models can help in predicting the most favorable reaction pathways, identifying rate-limiting steps, and designing more efficient catalysts. nih.gov The development of advanced computational methods continues to enhance the predictive power for discovering new reaction pathways and understanding complex chemical transformations.
Kinetic Modeling of 2-Ethylhexyl Acetate Synthesis
Kinetic modeling is essential for the design and optimization of reactors for the synthesis of 2-Ethylhexyl acetate. Various models have been applied to describe the reaction kinetics, particularly when using heterogeneous catalysts.
The Langmuir-Hinshelwood-Hougen-Watson (LHHW) model is frequently used for kinetic modeling of the esterification of 2-ethylhexanol with acetic acid, especially when solid acid catalysts like Amberlyst-15 are employed. researchgate.netacs.orgeuropa.eu This model assumes that the reaction occurs on the surface of the catalyst and involves the adsorption of reactants onto the active sites, a surface reaction between the adsorbed species, and the desorption of the products. researchgate.netacs.org
In some studies, a modified activity-based LHHW model has been successfully applied to represent the kinetics of 2-ethylhexyl acetate synthesis. acs.org The selection of the LHHW model over simpler models like the pseudo-homogeneous (PH) or Eley-Rideal (ER) models often indicates that the surface reaction between adsorbed reactants is the rate-determining step. researchgate.net The applicability of the LHHW model is typically validated by fitting the model to experimental data obtained under various conditions, such as different temperatures, reactant molar ratios, and catalyst loadings. acs.orgresearchgate.net
Kinetic studies performed in batch reactors have been used to determine key kinetic parameters for the synthesis of 2-Ethylhexyl acetate. researchgate.netacs.org These parameters are crucial for reactor design and process optimization.
The rate-limiting step in the esterification process can be influenced by several factors. Studies have shown that by operating at a high stirring speed (e.g., 1000-1100 rpm), external mass transfer resistance can be eliminated, ensuring that the measured kinetics are intrinsic to the chemical reaction. researchgate.net The Weisz–Prater criterion can be used to confirm that internal pore diffusion is negligible. acs.org When both external and internal mass transfer limitations are ruled out, the rate-limiting step is the surface reaction itself, as described by the LHHW model. researchgate.net The initial reaction rate has been observed to increase linearly with increasing concentrations of both 2-ethylhexanol and acetic acid, suggesting that neither reactant strongly inhibits the reaction by adsorbing to the catalyst surface under the conditions studied. researchgate.net
Below is a table summarizing kinetic parameters found in the literature for the synthesis of 2-Ethylhexyl acetate.
| Catalyst | Kinetic Model | Activation Energy (kJ/mol) | Equilibrium Constant (Kc) | Temperature Range (K) | Reference |
|---|---|---|---|---|---|
| Amberlyst 15 | Modified LHHW | 72.2 | Not specified | Not specified | researchgate.netacs.org |
| Amberlyst 36 | Pseudo-homogeneous | 58.0 | 81 | 333 - 363 | researchgate.netacs.org |
Degradation Mechanisms of 2-Ethylhexyl Acetate in Various Media
Understanding the degradation of this compound is important for assessing its environmental impact and persistence. Degradation can occur through several mechanisms, including hydrolysis, biodegradation, and atmospheric photo-oxidation.
In the atmosphere, 2-Ethylhexyl acetate is primarily degraded by reacting with photochemically-produced hydroxyl radicals. rsc.orgresearchgate.net The estimated atmospheric half-life for this process is approximately 11.7 to 35 hours. rsc.orgresearchgate.net
Hydrolysis is another significant degradation pathway, especially in aqueous environments. The rate of hydrolysis is pH-dependent. The estimated half-life for abiotic hydrolysis is approximately 3.3 years at a neutral pH of 7 and decreases to 121 days at a more alkaline pH of 8. rsc.org In biological systems, such as in blood, the hydrolysis of 2-Ethylhexyl acetate to 2-ethylhexanol and acetic acid is rapid, with a reported in vitro half-life of just 2.3 minutes, catalyzed by esterases. rsc.orgacs.org This rapid biological hydrolysis suggests that the systemic effects of the compound are likely due to its metabolites. rsc.org
The primary degradation products of 2-Ethylhexyl acetate in different media are summarized in the table below.
| Degradation Medium | Primary Degradation Products | Reference |
|---|---|---|
| Atmosphere (Photo-oxidation) | Products of reaction with hydroxyl radicals | rsc.orgresearchgate.net |
| Aqueous (Hydrolysis) | 2-Ethylhexanol, Acetic acid | rsc.orgacs.org |
| Biological (e.g., blood, activated sludge) | 2-Ethylhexanol, Acetic acid | rsc.org |
| Thermal | 2-Ethylhexene, 2-Ethylhexanol (in polymers) |
Atmospheric Photo-oxidation Reaction Kinetics
This compound, when present in the vapor phase in the atmosphere, is subject to degradation primarily through reactions with photochemically-produced hydroxyl (OH) radicals. nih.gov Due to its vapor pressure, it is expected to exist almost exclusively as a vapor in the ambient atmosphere, making this degradation pathway particularly significant. nih.gov
The kinetics of this gas-phase reaction have been estimated. The rate constant for the reaction of vapor-phase 2-ethylhexyl acetate with OH radicals is approximately 1.1 x 10⁻¹¹ cm³/molecule-sec at a temperature of 25°C. nih.gov Based on this rate constant, the atmospheric half-life of the compound can be calculated. Assuming a typical atmospheric concentration of hydroxyl radicals of 5 x 10⁵ radicals per cm³, the atmospheric half-life of 2-ethylhexyl acetate is estimated to be about 35 hours. nih.govymparisto.fi This relatively short half-life indicates that the compound does not persist for long periods in the atmosphere.
Table 1: Atmospheric Photo-oxidation Kinetic Data for this compound
| Parameter | Value | Conditions |
|---|---|---|
| Reaction | Vapor-phase reaction with OH radicals | Ambient Atmosphere |
| Rate Constant | 1.1 x 10⁻¹¹ cm³/molecule-sec | 25°C |
| Estimated Half-Life | ~35 hours | Assuming OH concentration of 5 x 10⁵ radicals/cm³ nih.govymparisto.fi |
Hydrolytic Degradation Pathways in Aqueous Systems
The degradation of this compound in water can occur via hydrolysis, breaking the ester bond to form its constituent alcohol and acid. Experimental studies have confirmed that 2-ethylhexyl acetate undergoes hydrolysis to yield 2-ethylhexanol and acetic acid. europa.eu
The rate of this degradation is highly dependent on the pH of the aqueous system. A base-catalyzed second-order hydrolysis rate constant has been estimated to be 0.07 L/mol-sec. nih.gov This leads to significantly different degradation rates under neutral and alkaline conditions. The estimated half-life for hydrolysis is approximately 3 years at a neutral pH of 7, while it decreases substantially to 122 days at a more alkaline pH of 8. nih.gov
Table 2: Hydrolytic Degradation Kinetic Data for this compound
| Parameter | Value | Conditions |
|---|---|---|
| Degradation Products | 2-Ethylhexanol and Acetic Acid europa.eu | Aqueous Systems |
| Hydrolysis Rate Constant | 0.07 L/mol-sec (estimated) | Base-catalyzed second-order nih.gov |
| Estimated Half-Life | 3 years | pH 7 nih.gov |
| Estimated Half-Life | 122 days | pH 8 nih.gov |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Ethylhexanol |
| Acetic acid |
Advanced Analytical and Spectroscopic Characterization of 2 Ethylhexyl Acetate
Spectroscopic Probing of Molecular Structure and Conformation
Spectroscopy provides fundamental insights into the molecular framework of (2S)-2-Ethylhexyl acetate (B1210297), allowing for the unambiguous identification of its structural features and the confirmation of its chemical identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-ethylhexyl acetate provides a distinct fingerprint of its proton environments. chemicalbook.com The signals are characterized by their chemical shift (δ), integration (relative number of protons), and splitting pattern (multiplicity). The splitting of signals into doublets, triplets, or quartets follows the n+1 rule, where 'n' is the number of non-equivalent neighboring protons. libretexts.org For instance, the methylene (B1212753) protons (CH₂) of the ester's alkoxy group are split into a quartet by the three protons of the adjacent methyl group. libretexts.org The spectrum allows for the confirmation of the connectivity of the ethyl and hexyl chains to the acetate functional group. umw.edu
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. spectrabase.com Each unique carbon atom in the molecule produces a distinct signal. Key signals include the carbonyl carbon of the ester group, which appears significantly downfield, and the various aliphatic carbons of the ethyl and hexyl chains.
A representative summary of expected NMR signals for 2-ethylhexyl acetate is provided below.
| ¹H NMR Data | ¹³C NMR Data | |||
| Assignment | Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |
| CH₃ (acetate) | ~2.05 | Singlet | C=O | ~171.1 |
| O-CH₂ | ~3.95 | Doublet | O-CH₂ | ~67.5 |
| CH (chiral center) | ~1.55 | Multiplet | CH (chiral center) | ~38.8 |
| CH₂ (ethyl) | ~1.40 | Multiplet | CH₂ (ethyl) | ~28.9 |
| CH₂ (butyl chain) | ~1.30 | Multiplet | CH₂ | ~30.4 |
| CH₃ (ethyl) | ~0.90 | Triplet | CH₂ | ~23.8 |
| CH₃ (butyl chain) | ~0.88 | Triplet | CH₂ | ~23.0 |
| CH₃ (ethyl) | ~14.0 | |||
| CH₃ (butyl chain) | ~11.1 | |||
| CH₃ (acetate) | ~21.0 |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. fiveable.me This technique is particularly effective for identifying the functional groups present in a compound. chemicalbook.com The IR spectrum of 2-ethylhexyl acetate is dominated by characteristic absorption bands that confirm its identity as an ester. nist.gov
The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group stretch, which is typical for saturated aliphatic esters. orgchemboulder.com Another key absorption is the C-O single bond stretch. wpmucdn.com Additionally, the spectrum displays multiple bands in the C-H stretching region, corresponding to the sp³-hybridized carbons of the alkyl chains. mdpi.com
Key IR absorption bands for 2-ethylhexyl acetate are summarized in the following table.
| Vibrational Mode | Position (cm⁻¹) | Intensity | Functional Group |
| C-H Stretch | 2960 - 2860 | Strong | Alkane (CH₃, CH₂, CH) |
| C=O Stretch | ~1735 - 1740 | Strong | Ester (Carbonyl) |
| C-O Stretch | ~1240 | Strong | Ester |
| C-O Stretch | ~1035 | Strong | Ester |
Chromatographic Techniques for Purity, Composition, and Separation
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. For (2S)-2-Ethylhexyl acetate, chromatographic methods are essential for assessing purity, analyzing composition, and isolating the compound from reaction mixtures. tandfonline.com
Gas Chromatography (GC) is the premier technique for analyzing volatile and thermally stable compounds like 2-ethylhexyl acetate. ijpar.com In a typical setup, the sample is vaporized and swept by a carrier gas through a capillary column. ijpar.com The separation is based on the differential partitioning of components between the mobile phase (carrier gas) and the stationary phase coated on the column wall. A Flame Ionization Detector (FID) is commonly used for detection.
GC is routinely used to determine the purity of 2-ethylhexyl acetate, with commercial grades often specified at >98.0% or 99% purity. tcichemicals.comsigmaaldrich.com It is also employed to monitor the progress of its synthesis, for example, in the esterification of 2-ethylhexanol with acetic acid, by quantifying the concentrations of reactants and products over time. researchgate.net
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is well-suited for non-volatile or thermally sensitive compounds. While GC is often sufficient for 2-ethylhexyl acetate itself, HPLC is valuable for analyzing potential non-volatile impurities or for separations in a preparative scale context.
In reverse-phase (RP) HPLC, a nonpolar stationary phase is used with a polar mobile phase. sielc.com For a compound like 2-ethylhexyl acetate, a mobile phase consisting of a mixture of acetonitrile (B52724) and water would be appropriate. sielc.com This method allows for the separation of the target compound from more polar or less polar impurities.
Chiral Analytical Methodologies for Enantiomeric Purity Determination
Since the subject compound has a stereocenter at the 2-position of the hexyl chain, determining its enantiomeric purity or enantiomeric excess (e.e.) is critical. This requires specialized chiral analytical methods.
Chiral Gas Chromatography (GC): Chiral GC is a highly effective method for separating the enantiomers of volatile compounds. This is achieved by using a chiral stationary phase (CSP), often based on modified cyclodextrins, which interacts differently with the (S) and (R) enantiomers. nih.gov The differential interaction leads to different retention times, allowing for their separation and quantification. The derivatization of chiral alcohols into their corresponding acetates, such as 2-ethylhexyl acetate, can enhance volatility and improve separation on chiral GC columns. nih.gov For example, the enantiomeric ratio of (S)-2-ethylhexyl acetate was successfully determined using chiral GC-FID analysis. umw.edu
Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, chiral HPLC uses a chiral stationary phase to resolve enantiomers. It is a valuable alternative, particularly for less volatile compounds or when preparative-scale separation is needed. mdpi.com The determination of enantiomeric excess for chiral compounds related to this compound has been successfully demonstrated using chiral HPLC. rsc.org
NMR with Chiral Derivatizing Agents: An indirect NMR-based method can also be used to assess enantiomeric purity, typically of the precursor alcohol. The chiral alcohol, (S)-2-ethyl-1-hexanol, can be reacted with a chiral derivatizing agent (CDA), such as Mosher's acid, to form diastereomeric esters. osti.gov The resulting diastereomers are chemically non-equivalent and will exhibit distinct signals in the NMR spectrum (e.g., ¹H NMR), allowing for the quantification of their ratio and thus the determination of the original alcohol's enantiomeric excess. osti.gov
Chiral Chromatography (GC-MS, HPLC with Chiral Stationary Phases)
Chiral chromatography is an essential technique for the separation of enantiomers, which are non-superimposable mirror images of each other and often exhibit different biological activities. mz-at.de This method is paramount in fields like pharmaceuticals and agriculture to ensure the enantiomeric purity of compounds. merckmillipore.commdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile compounds. For chiral analysis of this compound, a chiral stationary phase within the GC column is required to differentiate between the (S) and (R) enantiomers. The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. The mass spectrometer then provides structural information, confirming the identity of the separated compounds. phcogj.comresearchgate.net
While specific GC-MS studies focusing solely on the chiral separation of this compound are not extensively detailed in the provided results, the general methodology is well-established. For instance, GC-MS analysis is routinely used to identify and quantify various organic compounds in complex mixtures. ekb.eg The analysis of related compounds, such as di-2-ethylhexyl maleate, has been successfully performed using GC with a flame ionization detector (FID) and confirmed by GC-MS. researchgate.net In a typical setup, a capillary column, such as one with a polyethylene (B3416737) glycol (PEG) or a modified polysiloxane phase, would be employed. researchgate.netekb.eg The mass spectrometer would then detect fragments characteristic of 2-Ethylhexyl acetate. nih.gov
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases:
HPLC with chiral stationary phases (CSPs) is a versatile and widely used method for enantiomeric separation. merckmillipore.comscas.co.jp The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, resulting in different retention times. scas.co.jp
For the separation of this compound, various types of CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for a broad range of chiral compounds. hplc.euwindows.net These CSPs, often coated or immobilized on a silica (B1680970) support, can operate in different modes, including normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development. hplc.euwindows.netobrnutafaza.hr For instance, Chiralpak® and ChiraDex® are commercially available columns that have demonstrated broad enantioselectivity. merckmillipore.comhplc.eu The choice of mobile phase, typically a mixture of an alkane and an alcohol, is crucial for achieving optimal separation. scas.co.jpnih.gov
Table 1: Common Chiral Stationary Phases for HPLC
| CSP Type | Chiral Selector Examples | Separation Mechanism | Applicable Compound Classes |
|---|---|---|---|
| Polysaccharide-based | Cellulose and amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, dipole-dipole interactions, steric effects | Broad range, including esters, alcohols, and amides |
| Pirkle-type | (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking | Aromatic compounds, esters, carboxylic acids |
| Cyclodextrin-based | β-cyclodextrin | Inclusion complexation | Hydrocarbons, steroids, heterocycles |
Circular Dichroism (CD) Spectroscopy for Optical Activity Assessment
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light by an optically active compound. scispace.comuniroma1.it This differential absorption provides information about the molecule's three-dimensional structure, particularly its secondary structure in the case of macromolecules. scispace.comuniroma1.it
For a small molecule like this compound, the CD spectrum arises from the electronic transitions of its chromophores, which are influenced by the chiral center. The spectrum will show positive or negative bands at specific wavelengths, which is characteristic of the enantiomer. The sign and magnitude of the CD signal are directly related to the molecule's absolute configuration and enantiomeric purity.
While specific CD spectra for this compound were not found in the search results, the general principle is that the (2S) enantiomer would produce a CD spectrum that is a mirror image of the spectrum of the (2R) enantiomer. Any conformational changes in the molecule due to solvent or temperature would also be reflected in the CD spectrum. scispace.com This technique is particularly useful for a quick assessment of the optical activity and for monitoring changes in the stereochemistry of a sample. scispace.com
Solid-State Structural Analysis via X-ray Scattering (e.g., GIWAXS for derived polymers)
X-ray scattering techniques are indispensable for determining the atomic and molecular structure of materials in the solid state. researchgate.net While X-ray crystallography can provide detailed structural information for single crystals, techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are particularly suited for analyzing the structure of thin films and polymers derived from monomers like 2-ethylhexyl acrylate (B77674). arxiv.org
Polymers derived from 2-ethylhexyl acetate, such as poly(2-ethylhexyl acrylate) (PEHA), are often used in applications like adhesives and coatings due to their low glass transition temperature. ias.ac.inresearchgate.net The arrangement of the polymer chains in the solid state significantly influences the material's properties.
Computational Chemistry and Molecular Modeling of 2 Ethylhexyl Acetate Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy of the system.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. uci.educore.ac.uk It is based on the two Hohenberg-Kohn theorems, which state that the ground-state electron density uniquely determines all ground-state properties of a system, and the energy can be described as a functional of the electron density. core.ac.uk DFT is often favored for its balance of accuracy and computational cost. uci.edu
For (2S)-2-Ethylhexyl acetate (B1210297), DFT calculations, such as those employing the B3LYP functional with a basis set like 6-311++G(d,p), can be used to optimize the molecule's three-dimensional geometry. nih.gov This process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. While specific DFT studies on the (2S) isomer are not prevalent in public literature, data for the racemic 2-ethylhexyl acetate is available. For instance, geometry optimization using the B3LYP functional has been performed, and the resulting structural parameters are crucial for further calculations. virtualchemistry.org
DFT is also instrumental in identifying transition state geometries. A transition state is the highest energy point along a reaction coordinate, and its structure provides insight into the mechanism and activation energy of a chemical reaction, such as hydrolysis or esterification. rsc.org The identification of transition states is achieved by locating a saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other directions. rsc.org
Table 1: Calculated Molecular Properties of 2-Ethylhexyl Acetate from DFT
| Parameter | Value | Method | Source |
|---|---|---|---|
| Molecular Weight | 172.26 g/mol | Computed | nih.gov |
| Formula | C10H20O2 | - | nist.gov |
| Point Group | C1 | Calculated | virtualchemistry.org |
| Rotatable Bonds | 7 | Calculated | virtualchemistry.org |
Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide a highly accurate description of the energetic landscape of a molecule.
Mapping the energetic landscape involves calculating the energy of the molecule in its various possible conformations. For a flexible molecule like (2S)-2-Ethylhexyl acetate with seven rotatable bonds, this landscape can be complex. virtualchemistry.org By systematically rotating the dihedral angles of the rotatable bonds and calculating the energy at each step, a potential energy surface can be generated. This map reveals the relative energies of different conformers (local minima) and the energy barriers (transition states) between them. While computationally intensive, ab initio methods can offer a detailed understanding of the conformational preferences that influence the molecule's physical and chemical properties.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes and intermolecular interactions.
For this compound, MD simulations can be used to explore its vast conformational space. Starting from an optimized geometry obtained from quantum chemical calculations, the simulation would reveal how the molecule flexes and folds at a given temperature. This is particularly important for understanding its interactions in a condensed phase, such as in a solvent or as part of a larger system. The results of MD simulations can provide information on the average conformation, the distribution of conformers, and the timescale of conformational changes.
Furthermore, MD simulations can model the interactions between this compound and other molecules, such as water or other organic compounds. This is crucial for understanding its behavior as a solvent and its partitioning in different environmental compartments.
Predictive Modeling of Environmental Fate and Transport Parameters
Predictive models are essential for assessing the environmental impact of chemicals. These models use the physicochemical properties of a substance to estimate its distribution and persistence in the environment.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or environmental fate. ecetoc.orgcsic.es These models are built on the principle that the properties of a chemical are a function of its molecular structure. ecetoc.org For environmental assessment, QSARs can predict properties such as water solubility, octanol-water partition coefficient (Kow), vapor pressure, and rates of degradation (e.g., hydrolysis, biodegradation). csic.es
For this compound, QSAR models can be used to estimate its environmental properties based on its molecular descriptors. These descriptors can be simple, such as molecular weight, or more complex, derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment). uobasrah.edu.iq The accuracy of QSAR predictions depends on the quality of the model and the similarity of the target compound to the chemicals used to develop the model. ecetoc.org
Table 2: Predicted Environmental Properties of 2-Ethylhexyl Acetate using QSAR/Estimation Methods
| Property | Predicted Value | Method | Source |
|---|---|---|---|
| logP (Octanol-Water Partition Coefficient) | 2.766 | Crippen Method | chemeo.com |
| log10ws (Aqueous Solubility) | -2.63 | Crippen Method | chemeo.com |
| Boiling Point | 472.20 K | Joback Method | chemeo.com |
| Vapor Pressure | 2216.62 kPa | Joback Method | chemeo.com |
| Henry's Law Constant | - | - | - |
| Biodegradation | ~32% (28 days) | Experimental/Estimated | eastman.com |
Fugacity modeling is a powerful tool for predicting the environmental distribution of a chemical. unipd.itwikipedia.org Fugacity, with units of pressure, represents the "escaping tendency" of a chemical from a particular phase. unipd.it At equilibrium, the fugacity of a chemical is uniform across all environmental compartments (air, water, soil, sediment, biota). envchemgroup.com
A multimedia fugacity model uses the physicochemical properties of a chemical (e.g., vapor pressure, water solubility, Kow) and the properties of a defined "unit world" environment to calculate the distribution of the chemical in each compartment. unipd.itwikipedia.org These models can be structured in levels of increasing complexity, from simple equilibrium partitioning (Level I) to dynamic, non-equilibrium systems with advection and degradation processes (Level III and IV). envchemgroup.comcefic-lri.org
For this compound, a Level III fugacity model could predict its steady-state concentrations in various environmental media, providing a comprehensive picture of its likely environmental fate. The model would take into account its emissions into a specific compartment and its subsequent transport and transformation. cefic-lri.org
Applications in Advanced Materials Science and Polymer Chemistry
2-Ethylhexyl Acetate (B1210297) as a Specialty Solvent in Formulations
2-Ethylhexyl acetate is recognized as a high-boiling, slow-evaporating solvent with a favorable combination of properties that make it valuable in specific formulations. eastman.comesters-solvents.com It is a colorless liquid with a mild, fruity odor, low water solubility, and good solvent power for a variety of synthetic and natural resins. eastman.comnih.govspecialchem.com
2-Ethylhexyl acetate's chemical structure, featuring a polar ester group and a non-polar eight-carbon branched alkyl chain, allows it to effectively dissolve a range of materials. It is a hydrophobic yet relatively polar solvent, making it particularly suitable as a carrier for substances like nitrocellulose. seqens.comkeytonenergy.com Its miscibility with common organic solvents such as alcohols, ketones, ethers, and hydrocarbons enhances its versatility as a solvent or co-solvent in complex formulations. specialchem.comseqens.comsilverfernchemical.com This compatibility allows formulators to fine-tune the properties of resin solutions. specialchem.com It is employed as a solvent for various resins, waxes, and oils. chemicalbook.com
Table 1: Physical and Solvent Properties of 2-Ethylhexyl Acetate
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₀H₂₀O₂ | nih.gov |
| Molecular Weight | 172.26 g/mol | nih.gov |
| Appearance | Clear, colorless liquid | seqens.comchemicalbook.com |
| Boiling Point | 199 °C (lit.) | keytonenergy.comsilverfernchemical.com |
| Melting Point | -92 °C (lit.) | keytonenergy.comsilverfernchemical.com |
| Density | 0.87 g/mL at 25 °C (lit.) | keytonenergy.comsilverfernchemical.com |
| Flash Point | 160-180 °F (71-82 °C) | nih.govthegoodscentscompany.com |
| Solubility in Water | Very slightly soluble / Insoluble | eastman.comnih.gov |
| Key Solubilities | Nitrocellulose, various natural and synthetic resins | esters-solvents.comspecialchem.comseqens.comkeytonenergy.com |
| Miscibility | Alcohols, ketones, ethers, glycols, hydrocarbons | specialchem.comseqens.comsilverfernchemical.com |
The primary application of 2-ethylhexyl acetate as a specialty solvent is in the coatings, lacquers, and inks industry, where its slow evaporation rate is a key advantage. eastman.comthegoodscentscompany.com It acts as a retarder solvent, which helps to promote flow and leveling, preventing defects like blushing (a milky haze that can appear on a film's surface) in lacquers. eastman.comthegoodscentscompany.com This controlled evaporation ensures that the coating has sufficient time to form a smooth, uniform, and well-coalesced film. keytonenergy.comsilverfernchemical.com
Its use is prominent in formulations for nitrocellulose lacquers, baking and air-dry enamels, screen inks, and lacquer emulsions. eastman.comsilverfernchemical.comulprospector.com By improving flow and aiding in film formation, it enhances the final appearance and integrity of the applied coating. esters-solvents.comspecialchem.comkeytonenergy.com These benefits are particularly valuable for various application methods, including brushing, spraying, and dip-coating. seqens.comkeytonenergy.com Furthermore, it serves as a coalescing aid in some emulsion paints. keytonenergy.comthegoodscentscompany.comulprospector.com
Polymeric Materials Incorporating 2-Ethylhexyl Moieties
The 2-ethylhexyl group is a crucial building block in polymer chemistry, typically incorporated as 2-ethylhexyl acrylate (B77674) (2-EHA) rather than the acetate. The resulting polymers leverage the unique properties conferred by the branched eight-carbon side chain.
The 2-ethylhexyl moiety is widely used to impart flexibility and tackiness to polymers. The homopolymer, poly(2-ethylhexyl acrylate), can be used as a plasticizer for materials such as pressure-sensitive adhesives (PSAs). chemicalbook.comgantrade.com In PSA formulations, 2-EHA is considered a "soft" monomer due to its low glass transition temperature (Tg of the homopolymer is approximately -65 °C). gantrade.comspecialchem.com This low Tg is essential for achieving the viscoelastic properties required for adhesion at room temperature. specialchem.com
Incorporating 2-EHA into acrylic PSA copolymers increases peel strength and tack. gantrade.com The long, branched side chain enhances molecular entanglement, which contributes to the adhesive's performance characteristics. gantrade.com It is a primary acrylate used in the production of PSAs, alongside butyl acrylate and iso-octyl acrylate. specialchem.com Research has focused on developing stretchable, UV-curable PSAs using 2-EHA as the base monomer for applications in flexible electronics. researchgate.net
2-Ethylhexyl acrylate (2-EHA) is a versatile monomer used to create a vast range of copolymers and homopolymers with tailored properties. gantrade.comjamorin.com It readily copolymerizes with a wide variety of vinyl and acrylic monomers, such as methyl methacrylate (B99206), vinyl acetate, and acrylic acid. gantrade.comsynthomer.com This allows for the precise design of polymers with specific attributes.
By adjusting the ratio of "soft" monomers like 2-EHA to "hard" monomers (e.g., methyl methacrylate), chemists can balance properties like hardness and softness, tackiness and cohesion, and strength and flexibility. gantrade.com For instance, in one study, copolymers of 9-(2-ethylhexyl)carbazole (B70396) and 5,6-difluorobenzo[c] seqens.comkeytonenergy.comulprospector.comthiadiazole were synthesized for photonic applications, demonstrating the moiety's use in advanced electronic materials. mdpi.com Similarly, copolymers of 2-ethylhexyl methacrylate (2-EHMA) can be prepared with monomers like styrene, vinyl chloride, and various acrylates to produce materials for coating resins, adhesives, and textile agents. arpadis.comjamorin.com The homopolymer of 2-EHA has been synthesized via various methods, including atom transfer radical polymerization (ATRP), to achieve controlled molecular structures and properties. ias.ac.in
Table 2: Influence of 2-Ethylhexyl Acrylate (2-EHA) as a Comonomer
| Property Influenced | Effect of 2-EHA Incorporation | Source(s) |
|---|---|---|
| Glass Transition Temp (Tg) | Lowers Tg, increases flexibility | gantrade.comspecialchem.com |
| Adhesion | Increases tack and peel strength | gantrade.com |
| Water Resistance | Improves hydrophobicity and water resistance | gantrade.com |
| Weathering | Enhances UV and weather resistance | gantrade.com |
| Flexibility | Imparts softness and elasticity | gantrade.comarpadis.com |
| Cohesion | Can be balanced with "hard" monomers | gantrade.com |
The branched structure of the 2-ethylhexyl side chain has a profound impact on the morphology and flexibility of polymers. gantrade.com Unlike linear alkyl chains, the branched structure disrupts tight polymer chain packing, which lowers the material's glass transition temperature (Tg) and increases free volume. nih.gov This disruption enhances flexibility and solubility. nih.gov
The entanglement of these C8 side chains is also believed to contribute to the mechanical properties of the polymer, such as shear strength in adhesives. gantrade.com In the field of organic electronics, the structure of the side chain is critical. Studies on conjugated polymers have shown that introducing 2-ethylhexyl side chains can influence the polymer's orientation (e.g., promoting an edge-on orientation), which affects carrier mobility. researchgate.net Furthermore, using a chiral (2S)- or (2R)-2-ethylhexyl side chain can induce chiral ordering in the polymer aggregates, which is a subject of research for creating materials with specific chiroptical properties. osti.gov The flexibility imparted by these side chains is a key strategy for developing deformable organic semiconductors for applications like flexible displays and solar cells. nih.govrsc.org
Metal-Organic Precursors for Material Synthesis (e.g., metal 2-ethylhexanoates)
Metal salts of 2-ethylhexanoic acid, known as metal 2-ethylhexanoates, are widely utilized as metal-organic precursors in the field of materials science. rsc.orgresearchgate.netwikipedia.org Their high solubility in nonpolar organic solvents, a characteristic attributed to the branched alkyl chains of the 2-ethylhexanoate (B8288628) ligand, makes them particularly suitable for various solution-based synthesis routes. wikipedia.org These compounds serve as crucial building blocks for the fabrication of a wide array of advanced materials, including metal oxide nanocrystals, nanoparticles, and specialized polymers. rsc.orggoogle.com
The versatility of metal 2-ethylhexanoates stems from their function as charge-neutral coordination complexes, which can be tailored with different metal centers to produce materials with specific properties. wikipedia.org They are instrumental in processes like non-hydrolytic sol-gel processing and metal-organic deposition (MOD), which are favored for creating high-quality, uniform materials. researchgate.net
Synthesis of Metal Oxide Nanocrystals
A significant application of metal 2-ethylhexanoates is in the non-hydrolytic synthesis of metal oxide nanocrystals. This method involves the thermal decomposition of the metal 2-ethylhexanoate precursor in a high-boiling point solvent, often in the presence of capping agents to control particle growth and prevent agglomeration. acs.orgcnr.it
For instance, highly crystalline tin dioxide (SnO₂) and zinc oxide (ZnO) nanocrystals have been successfully synthesized from their respective metal 2-ethylhexanoate precursors. acs.orgcnr.it The decomposition of tin(II) 2-ethylhexanoate at temperatures between 230 and 250 °C yields SnO₂ nanoparticles with mean sizes ranging from 3 to 3.5 nm. acs.orgcnr.it Similarly, ZnO nanocrystals with sizes between 5 and 8 nm can be produced from the decomposition of zinc(II) 2-ethylhexanoate under comparable conditions. acs.orgcnr.it
Research has also demonstrated that the 2-ethylhexanoate ligand itself can act as a capping agent during the synthesis process. In the non-hydrolytic solvothermal reaction of tin(II) and cerium(IV) 2-ethylhexanoate complexes, the dissociated ligands effectively control the nanoparticle size and prevent interparticle aggregation, resulting in monodispersed SnO₂ (2.4 nm) and CeO₂ (2.6 nm) nanoparticles. rsc.org
Table 1: Synthesis of Metal Oxide Nanocrystals using Metal 2-Ethylhexanoate Precursors
| Metal Precursor | Synthesized Material | Synthesis Method | Particle Size | Key Findings |
|---|---|---|---|---|
| Tin(II) 2-ethylhexanoate | SnO₂ Nanocrystals | Non-hydrolytic decomposition | 3 - 3.5 nm | Highly crystalline nanoparticles were obtained. acs.orgcnr.it |
| Zinc(II) 2-ethylhexanoate | ZnO Nanocrystals | Non-hydrolytic decomposition | 5 - 8 nm | Resulted in soluble nanocrystals. acs.orgcnr.it |
| Tin(II) 2-ethylhexanoate | SnO₂ Nanoparticles | Non-hydrolytic solvothermal | 2.4 nm | The 2-ethylhexanoate ligand acted as a self-capping agent. rsc.org |
| Cerium(IV) 2-ethylhexanoate | CeO₂ Nanoparticles | Non-hydrolytic solvothermal | 2.6 nm | The dissociated ligands controlled size and prevented aggregation. rsc.org |
Role in Polymer Chemistry
In polymer chemistry, metal 2-ethylhexanoates are extensively used as catalysts and initiators for polymerization reactions. wikipedia.org Tin(II) 2-ethylhexanoate, for example, is a widely recognized catalyst for the ring-opening polymerization of cyclic esters like L-lactide and glycolide (B1360168) to produce high-molecular-weight biodegradable polymers such as polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA). wikipedia.orgsigmaaldrich.com
Chromium tris(2-ethylhexanoate) is another important catalyst, particularly in the polymerization of ethylene (B1197577) to produce various forms of polyethylene (B3416737), including high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE). ontosight.ai Its effectiveness lies in its ability to control the molecular weight and branching of the polymer, which in turn determines the physical and mechanical properties of the final plastic material. ontosight.ai Other metal 2-ethylhexanoates, such as those of cobalt and iron, are also employed in the production of synthetic rubbers and other polymers. ontosight.ai
Table 2: Application of Metal 2-Ethylhexanoates in Polymer Synthesis
| Metal 2-Ethylhexanoate | Polymer | Role | Key Outcome |
|---|---|---|---|
| Tin(II) 2-ethylhexanoate | Polylactic acid (PLA) | Catalyst/Initiator | Facilitates ring-opening polymerization to form high-molecular-weight polymer. sigmaaldrich.com |
| Chromium tris(2-ethylhexanoate) | Polyethylene (HDPE, LLDPE) | Catalyst | Controls polymer molecular weight and branching. ontosight.ai |
| Cobalt(II) 2-ethylhexanoate | Alkyd resins, Synthetic rubbers | Drier/Catalyst | Accelerates drying through oxidation and catalyzes polymerization. wikipedia.orgontosight.ai |
Precursors for Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. acs.org While not a direct precursor in the same vein as for simple oxides, metal carboxylates, including 2-ethylhexanoates, can play a role in the synthesis of these complex structures. The synthesis of bimetallic or mixed-metal MOFs can involve the use of pre-formed mixed-metal carboxylate building blocks. rsc.org For instance, mixed iron(III)/metal(II) acetates have been used as precursors for scalable and green synthesis of certain MOFs. rsc.org Ferric 2-ethylhexanoate has been explored as a precursor in the synthesis of some MOFs, highlighting the potential for these compounds in creating advanced porous materials.
Environmental Fate, Transport, and Degradation Studies of 2 Ethylhexyl Acetate
Atmospheric Transformation and Persistence
Once in the atmosphere, (2S)-2-Ethylhexyl acetate (B1210297) is expected to exist solely in the vapor phase. nih.govechemi.com Its persistence is primarily dictated by its reaction with photochemically-produced hydroxyl radicals (•OH). echemi.comoecd.org This reaction is the main mechanism of atmospheric degradation. echemi.com The rate constant for this vapor-phase reaction has been estimated at 1.1 x 10⁻¹¹ cm³/molecule-sec at 25°C. echemi.com
Based on this reaction rate, the atmospheric half-life of 2-ethylhexyl acetate is estimated to be between approximately 11.7 and 35 hours. echemi.comoecd.org One estimate suggests a half-life of about 35 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. echemi.comymparisto.fi Another prediction estimates a shorter half-life of 11.723 hours due to indirect photo-oxidation by hydroxyl radicals. oecd.org Due to this relatively short atmospheric lifetime, adverse effects on the atmosphere are not anticipated. europa.eueuropa.eu
Aquatic and Terrestrial Biodegradation Processes
While specific biodegradation studies in the environment are not extensively detailed, existing data from standardized tests indicate that (2S)-2-Ethylhexyl acetate is susceptible to microbial degradation. echemi.combasf.com It is considered to be readily biodegradable according to OECD criteria. basf.com Fugacity modeling suggests that if released, the compound would distribute primarily into soil (65.4%) and water (25.7%), with smaller amounts partitioning to air (7.65%) and sediment (1.23%). oecd.org
The primary pathway for the biodegradation of acetate esters is hydrolysis, catalyzed by esterase enzymes found in various microorganisms, to yield the corresponding alcohol and acid. europa.eu In this case, 2-ethylhexyl acetate would hydrolyze to form 2-ethylhexanol and acetic acid. europa.eu
Standardized aerobic biodegradation testing confirms this susceptibility. In a 28-day OECD Guideline 301B test using activated sludge from a municipal wastewater treatment plant, 2-ethylhexyl acetate demonstrated significant mineralization. oecd.orgbasf.com The rate of biodegradation increased over the course of the study, indicating microbial adaptation. oecd.org
Table 1: Aerobic Biodegradation of 2-Ethylhexyl Acetate (OECD 301B)
| Time (Days) | Biodegradation (%) |
|---|---|
| 3 | 16 |
| 7 | 49 |
| 12 | 66 |
| 28 | 70 |
Data sourced from an aerobic test using municipal wastewater activated sludge. oecd.org
Interestingly, 2-ethylhexyl acetate is also involved in microbial interactions as a signaling molecule. The bacterium Listeria monocytogenes has been shown to produce 2-ethylhexyl acetate as one of several microbial volatile compounds (mVCs) in soil, which serves to attract the predatory protozoan Euglena gracilis. frontiersin.org
The bioavailability of this compound in terrestrial and aquatic environments is influenced by its physical-chemical properties. An estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 2,500 suggests that it is expected to have slight mobility in soil. nih.govechemi.com In aquatic systems, this Koc value indicates that 2-ethylhexyl acetate is likely to adsorb to suspended solids and sediment, which may affect its availability to microorganisms in the water column. echemi.com
Studies on microbial adaptation are limited, but results from the OECD 301B biodegradation test, where degradation accelerated from 16% at day 3 to 66% by day 12, suggest that microbial populations can adapt to utilize 2-ethylhexyl acetate as a substrate. oecd.org
Abiotic Degradation in Environmental Compartments
Abiotic processes, particularly hydrolysis, contribute to the transformation of this compound in the environment, although their significance can be secondary to biodegradation.
Table 2: Estimated Hydrolysis Half-Life of 2-Ethylhexyl Acetate
| pH | Estimated Half-Life |
|---|---|
| 7 | 3.3 years |
| 8 | 121-122 days |
Data based on estimations using a structure estimation method. echemi.comoecd.org
Environmental Partitioning and Transport Behavior of 2-Ethylhexyl Acetate
The environmental distribution of this compound following its release is governed by its physicochemical properties, which dictate its movement between air, water, soil, and biota.
Volatilization from Water and Soil Surfaces
This compound is expected to volatilize from both water and soil surfaces into the atmosphere. taylorfrancis.comechemi.com Its tendency to volatilize from water is indicated by its Henry's Law constant, which has been calculated to be 1.51 x 10⁻³ atm-m³/mole and estimated at 1.5 x 10⁻³ atm-m³/mole. echemi.comoecd.orgcharite.de Based on this value, the volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is estimated to be approximately 4.2 to 5 hours. taylorfrancis.comechemi.comcharite.de For a model lake (1 meter deep, flowing at 0.05 m/sec, with a wind velocity of 0.5 m/sec), the estimated volatilization half-life is about 130 hours. echemi.comcharite.de
Due to its vapor pressure of 0.23 mmHg at 25°C, volatilization is also anticipated from moist and dry soil surfaces. echemi.comcharite.denih.govnih.gov One assessment suggests that the substance will rapidly evaporate into the atmosphere from the water surface. basf.com However, another fugacity model indicated that volatilization from the water phase is not expected to be a significant process. oecd.org
Table 1: Estimated Volatilization Half-life of 2-Ethylhexyl Acetate from Water
| Water Body | Environmental Parameters | Estimated Half-life | Citations |
| Model River | 1m deep, 1 m/s flow, 3 m/s wind | 4.2 - 5 hours | taylorfrancis.comechemi.comcharite.de |
| Model Lake | 1m deep, 0.05 m/s flow, 0.5 m/s wind | ~130 hours | echemi.comcharite.de |
Adsorption and Desorption in Soil and Sediment
The adsorption of this compound to soil and sediment is a key factor in its environmental mobility. The soil organic carbon-water partitioning coefficient (Koc) is used to predict this potential. The Koc for 2-ethylhexyl acetate has been estimated to be approximately 2,500, a value derived from its estimated log Kow of 3.74. echemi.comnih.gov Based on this Koc value, the compound is expected to adsorb to suspended solids and sediment in water. echemi.com
In contrast, another estimate suggests a Koc of approximately 222 (log Koc of 2.35). oecd.orgbasf.com This lower value suggests that adsorption to the solid soil phase is not expected to be significant. basf.comssl-images-amazon.com If released into water, 2-ethylhexyl acetate may adsorb to sediment and suspended organic matter. taylorfrancis.com
Table 2: Estimated Soil Adsorption Coefficient (Koc) for 2-Ethylhexyl Acetate
| Parameter | Estimated Value | Implication | Citations |
| Koc | ~2,500 | Expected to adsorb to suspended solids and sediment. | echemi.comnih.gov |
| Koc | ~222 | Adsorption to solid soil phase is not expected. | oecd.orgbasf.com |
Bioconcentration Potential in Aquatic Organisms
There are varying estimates regarding the bioconcentration potential of this compound in aquatic organisms. One study calculated a Bioconcentration Factor (BCF) value of 400, based on an estimated log Kow of 3.74. echemi.comnih.gov According to the classification scheme used, this BCF value suggests that bioconcentration in aquatic organisms is high. echemi.comnih.gov
Conversely, other calculations and models provide lower BCF values. A BCF of 151 was calculated using a log Kow of 3.74, suggesting a low bioaccumulation potential. oecd.org Other calculated BCF values range from 7 to 292, leading to the assessment that significant accumulation in organisms is not to be expected. basf.combasf.com Predictions using TEST-EPA and EPI Suite models also result in relatively low BCF values between 8 and 150, supporting the expectation that significant accumulation in organisms is unlikely. ssl-images-amazon.com
Table 3: Estimated Bioconcentration Factor (BCF) for 2-Ethylhexyl Acetate
| Estimated/Calculated BCF | Classification/Interpretation | Citations |
| 400 | High bioconcentration potential | echemi.comnih.gov |
| 151 | Low bioaccumulation potential | oecd.org |
| 7 - 292 | Significant accumulation is not expected. | basf.combasf.com |
| 8 - 150 | Significant accumulation is not expected. | ssl-images-amazon.com |
Soil Mobility and Leaching Potential
The potential for this compound to move through soil and leach into groundwater is directly related to its adsorption characteristics. Based on an estimated Koc value of approximately 2,500, 2-ethylhexyl acetate is expected to have slight mobility in soil. taylorfrancis.comechemi.comcharite.denih.gov
However, a lower estimated Koc value of around 222 suggests that 2-ethylhexyl acetate has moderate mobility in soil. oecd.org Another assessment, based on a calculated log Koc of 2.35, concluded that adsorption to the solid soil phase is not expected, implying higher potential mobility. ssl-images-amazon.com
Table 4: Soil Mobility Classification of 2-Ethylhexyl Acetate based on Koc Values
| Estimated Koc Value | Mobility Classification | Citations |
| ~2,500 | Slight mobility | taylorfrancis.comechemi.comcharite.denih.gov |
| ~222 | Moderate mobility | oecd.org |
Enzymatic and Biocatalytic Transformations Involving 2 Ethylhexyl Acetate
Biocatalytic Synthesis of Esters using 2-Ethylhexanol Derivatives
The biocatalytic production of esters from 2-ethylhexanol is a well-explored area, demonstrating the versatility of lipases in organic synthesis. biorxiv.orgnih.gov These enzymatic processes are often conducted in solvent-free systems to simplify product purification and align with green chemistry principles. preprints.orgresearchgate.net
Lipases (EC 3.1.1.3) are highly effective biocatalysts for synthesizing esters through esterification and transesterification reactions. biorxiv.orgrsc.org The synthesis of 2-ethylhexyl acetate (B1210297) can be achieved via the esterification of 2-ethylhexanol with acetic acid or the transesterification of another acetate ester, such as methyl acetate or ethyl acetate, with 2-ethylhexanol. tandfonline.comchemicalbook.comorganic-chemistry.org
Candida antarctica lipase (B570770) B (CALB), often in its immobilized form as Novozym® 435, is a frequently used and highly efficient biocatalyst for these transformations. biorxiv.orgnih.govresearchgate.net For instance, the biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate, a structurally similar branched-chain ester, has been successfully demonstrated using Novozym® 435 in a solvent-free medium. nih.gov In one study, optimal conditions for producing 2-ethylhexyl palmitate, another derivative, were a molar ratio of palmitic acid to 2-ethyl hexanol of 1:5.5, a temperature of 70°C, and 10.5 wt. % of Lipozyme RM IM, achieving 93% conversion in 6 hours. scielo.br Another study on the same compound using Fermase CALB 10000 lipase reached 96.56% conversion in just 120 minutes under optimized, ultrasound-assisted conditions. scielo.brscielo.br
Transesterification offers an alternative route. For example, 2-ethylhexyl acetate has been synthesized through the transesterification of methyl acetate with 2-ethylhexanol. chemicalbook.comasianpubs.org Similarly, the synthesis of other esters, like isoamyl acetate, has been effectively achieved via lipase-catalyzed transesterification. usm.my
Table 1: Examples of Lipase-Catalyzed Synthesis of 2-Ethylhexyl Esters
| Ester Product | Lipase Used | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| 2-Ethylhexyl Palmitate | Fermase CALB 10000 | Esterification | 96.56% conversion in 120 min with ultrasound assistance. | scielo.br |
| 2-Ethylhexyl Palmitate | Lipozyme RM IM | Esterification | 95.22% conversion in 6 h at 70°C. | scielo.br |
| 2-Ethylhexyl Oleate (B1233923) | Candida antarctica lipase B (Novozym 435) | Esterification | Optimized in a packed bed reactor for continuous production. | researchgate.netjst.go.jp |
| 2-Ethylhexyl 2-Methylhexanoate | Novozym® 435 | Esterification | 97% conversion achieved at 70°C with a 10% molar excess of alcohol. | nih.gov |
| 2-Ethylhexyl Stearate | Novozym® 435 and Novozym® 40086 | Esterification | >85% conversion in one hour; Novozym® 435 reached 98% in 45 min. | researchgate.net |
Immobilization is a critical step for the industrial application of enzymes, as it facilitates catalyst recovery and reuse, thereby improving the economic viability of the process. tudelft.nlrsc.orggoogle.com Lipases are commonly immobilized on solid supports, which can enhance their stability and activity. rsc.org
Various materials are used for immobilization, including polymeric resins, membranes, and nanoparticles. bmbreports.org For instance, Candida antarctica lipase B is commercially available immobilized on a macroporous polyacrylate resin (Novozym® 435). scielo.br This immobilized form has been extensively used for synthesizing various 2-ethylhexyl esters. biorxiv.orgnih.govresearchgate.net Another approach involves entrapping lipases in hydrogels or microemulsion-based organogels. nih.govnih.gov
The choice of support and immobilization method can significantly influence the enzyme's performance. bmbreports.org Hydrophobic supports can be advantageous in solvent-free esterifications by preventing the accumulation of water, a byproduct of the reaction that can cause hydrolysis and reduce yield. biorxiv.orgrsc.org Immobilization can also lead to hyperactivation of the lipase by locking it in its open, active conformation. mdpi.com The reusability of the immobilized biocatalyst is a key performance indicator; for example, in the synthesis of 2-ethylhexyl palmitate, the immobilized lipase maintained over 70% conversion for up to five cycles. scielo.brscielo.br
Kinetic and Mechanistic Studies of Biocatalyzed Reactions
Understanding the kinetics and mechanism of lipase-catalyzed reactions is essential for process optimization and reactor design. researchgate.net Esterification reactions catalyzed by lipases often follow a Ping-Pong Bi-Bi mechanism. nih.govmdpi.com This mechanism involves the formation of a covalent acyl-enzyme intermediate.
In the context of ester synthesis, the reaction typically proceeds via one of two main kinetic models:
Ping-Pong Bi-Bi Mechanism: In this model, the first substrate (the acid) binds to the enzyme, and a product (water) is released, forming an acyl-enzyme intermediate. The second substrate (the alcohol) then binds to this intermediate, and the second product (the ester) is released, regenerating the free enzyme. This mechanism is often observed in non-aqueous organic solvents. mdpi.com Studies on similar ester syntheses have shown that this mechanism can be complicated by competitive inhibition from both the acid and alcohol substrates. mdpi.comscispace.com
Ordered Bi-Bi Mechanism: This mechanism has been found to describe lipase-catalyzed esterifications in solvent-free systems. mdpi.com Here, both substrates bind to the enzyme to form a ternary complex before any product is released. The release of products then follows in a specific order. mdpi.com For the synthesis of 2-ethylhexyl palmitate, the reaction was found to follow an ordered bi-bi model. researchgate.net
A study on the lipase-catalyzed production of epoxidized 2-ethylhexyl oleate identified a Ping-Pong Bi-Bi mechanism with competitive inhibition by the alcohol (2-ethylhexanol). nih.gov The kinetic parameters determined in that study are presented in the table below.
Table 2: Kinetic Parameters for Lipase-Catalyzed Synthesis of a 2-Ethylhexyl Ester Derivative
| Parameter | Description | Value | Reference |
|---|---|---|---|
| Vmax | Maximum reaction velocity | 37.20 mM/min | nih.gov |
| Kmo | Michaelis-Menten constant for oleic acid | 0.76 M | nih.gov |
| Kma | Michaelis-Menten constant for alcohol (2-ethylhexanol) | 0.37 M | nih.gov |
| Kia | Alcohol inhibition constant | 0.08 M | nih.gov |
These kinetic models help in predicting the reaction rate under different substrate concentrations and are crucial for optimizing reaction conditions to maximize productivity. researchgate.net
Sustainable Biocatalysis for Green Production of 2-Ethylhexyl Acetate and Derivatives
Biocatalysis is a cornerstone of sustainable chemistry, offering processes that are more energy-efficient and generate less waste compared to conventional chemical methods. tudelft.nl The enzymatic synthesis of 2-ethylhexyl acetate and its derivatives aligns with several principles of green chemistry. mdpi.com
Key aspects of sustainable biocatalysis in this context include:
Mild Reaction Conditions: Enzymatic reactions are typically conducted at lower temperatures and pressures, reducing energy consumption. biorxiv.orgmdpi.com For example, the synthesis of 2-ethylhexyl salicylate (B1505791) can be performed at around 60-70°C, whereas chemical synthesis often requires temperatures above 150°C. mdpi.com
Solvent-Free Systems: Performing reactions without organic solvents simplifies downstream processing, reduces waste, and lowers the environmental impact. preprints.orgresearchgate.net Many biocatalytic syntheses of 2-ethylhexyl esters are now designed as solvent-free processes. nih.govresearchgate.netscielo.br
High Selectivity: Lipases exhibit high chemo-, regio-, and enantioselectivity, leading to purer products and minimizing the formation of byproducts. This reduces the need for extensive purification steps.
Catalyst Reusability: The immobilization of lipases allows for their repeated use over multiple reaction cycles, which is crucial for making the process economically feasible and reducing waste. tudelft.nlscielo.br
Use of Renewable Feedstocks: While 2-ethylhexanol is often derived from petrochemical sources, the acid component can be sourced from renewable raw materials. For instance, the synthesis of 2-ethylhexyl palmitate uses palmitic acid, which is derived from palm oil. scielo.br
The development of these biocatalytic routes provides a greener and more sustainable alternative for the industrial production of (2S)-2-ethylhexyl acetate and related esters, which are widely used in cosmetics, lubricants, and as plasticizers. biorxiv.orgnih.govscielo.br
Future Research Directions and Emerging Paradigms for 2 Ethylhexyl Acetate
Rational Design of Enantioselective Catalysts for (2S)-2-Ethylhexyl Acetate (B1210297) Production
The efficient production of the single enantiomer (2S)-2-Ethylhexyl acetate hinges on the development of highly selective catalysts. Future research is directed towards the rational design of these catalysts to overcome the limitations of classical resolution, which has a maximum theoretical yield of 50%.
A primary focus is on enzymatic catalysis, particularly using lipases. Lipases like those from Candida antarctica (CALB) and Pseudomonas species have demonstrated high enantioselectivity in the kinetic resolution of racemic 2-ethylhexanol. osti.govresearchgate.net The mechanism often involves the preferential acylation of the (S)-enantiomer of 2-ethylhexanol with an acyl donor like vinyl acetate, yielding this compound and leaving unreacted (R)-2-ethylhexanol. nih.gov Research is advancing to enhance the enantiomeric ratio (E value) by optimizing reaction conditions such as temperature, solvent, and acyl donor. osti.govresearchgate.net Lowering reaction temperatures has been shown to improve enantioselectivity. researchgate.net
To surpass the 50% yield barrier of traditional kinetic resolution, dynamic kinetic resolution (DKR) is a key area of investigation. This approach integrates the highly enantioselective enzymatic acylation with a compatible catalyst for the in-situ racemization of the non-reactive (R)-2-ethylhexanol. rsc.org Research into non-chiral metal complexes, such as those based on ruthenium, that can efficiently racemize the alcohol without deactivating the lipase (B570770) is a promising avenue. rsc.org
Beyond enzymes, the design of synthetic chiral catalysts is an emerging paradigm. Organocatalysts, such as those derived from cinchona alkaloids, have been used for the desymmetrization of meso-anhydrides with (R)- and (S)-2-ethylhexanol, demonstrating the potential for non-enzymatic, highly diastereoselective syntheses. researchgate.net Future work will likely involve creating robust, recyclable heterogeneous catalysts, including chiral polymers and metal-organic frameworks (MOFs), to streamline production and improve process economics. agarwood.org.cn
Table 1: Comparison of Catalytic Strategies for this compound Production
| Catalytic Strategy | Catalyst Examples | Key Advantages | Future Research Focus |
|---|---|---|---|
| Enzymatic Kinetic Resolution | Lipases (e.g., CALB, Lipase PS) | High enantioselectivity (E > 100), mild reaction conditions | Enzyme immobilization, optimization of E-value, screening new lipases |
| Dynamic Kinetic Resolution (DKR) | Lipase + Ru-based racemization catalyst | Theoretical yield up to 100% | Development of compatible and robust racemization catalysts |
| Asymmetric Organocatalysis | Cinchona alkaloids, chiral phosphoric acids | Metal-free, tunable catalyst structures | Improving catalyst loading and turnover numbers, expanding substrate scope |
Exploration of this compound in Advanced Functional Materials
The chiral (2S)-2-ethylhexyl moiety, the core of this compound, is being explored as a building block for advanced functional materials, particularly optically active polymers. The incorporation of this chiral side chain into conjugated polymer backbones can induce specific secondary structures, such as helical conformations, influencing the material's chiroptical and electronic properties. osti.govrsc.orgosti.gov
Research has demonstrated that conjugated polymers like poly(3,4-propylenedioxythiophene)s (PProDOTs) and poly[(4,4-bis(2-ethylhexyl)cyclopenta-[2,1-b:3,4-b']dithiophene)-alt-(2,1,3-benzothiadiazole)] (PCPDTBT) functionalized with enantiomerically pure (S)-2-ethylhexyl side chains exhibit distinct properties compared to their racemic counterparts. osti.govosti.govnih.gov These chiral polymers show unique aggregation behaviors and ordering, which can be studied using circular dichroism (CD) spectroscopy. osti.govosti.govacs.org The presence of the chiral side-chain can lead to more ordered domains in thin films, which is critical for applications in electronics. rsc.orgosti.gov
Future investigations will focus on:
Electro-optic and Photovoltaic Devices: Tailoring the helical structure of chiral polymers to enhance performance in electrochromic devices (ECDs) and organic solar cells. The sharp switching transitions and high coloration efficiencies observed in some chiral ethylhexyl-substituted polymers are promising for high-contrast ECDs. acs.orgresearchgate.netrsc.org
Chiral Sensors: Developing new polymers where the chiral aggregation, and thus the CD signal, is sensitive to the presence of specific analytes, creating a basis for novel sensors.
Liquid Crystals: Using this compound or its derivatives as chiral dopants to induce or modify the mesophases in liquid crystal displays, potentially leading to materials with broad antiferroelectric phases and fast switching times. mdpi.com
Asymmetric Synthesis: Employing polymers with chiral (S)-2-ethylhexyl side chains as recyclable, heterogeneous catalysts or scaffolds for asymmetric transformations.
The synthesis of these functional polymers relies on obtaining the enantiomerically pure precursor, (2S)-2-ethylhexanol, for which the efficient synthesis of this compound is a related and crucial step. nih.gov
Development of Integrated Green Chemical Processes
The future production of this compound is intrinsically linked to the principles of green chemistry. Research is focused on developing integrated processes that are not only efficient but also environmentally benign. Key strategies include the use of solvent-free systems, renewable catalysts, and the integration of reaction and separation steps.
Enzymatic synthesis in solvent-free systems is a leading approach. The direct esterification of an acid with 2-ethylhexanol catalyzed by an immobilized lipase like Fermase CALB 10000 avoids the use of hazardous organic solvents. scielo.brscielo.br To drive the reaction equilibrium towards the product, these systems are often coupled with reduced pressure evaporation to continuously remove the water byproduct, which can otherwise lead to reverse hydrolysis. nih.govresearchgate.netmdpi.com The application of ultrasound has also been shown to be a promising green technology, enhancing reaction rates and achieving high conversions in shorter times. scielo.brscielo.br
Process intensification through integrated reactor technologies is another major research thrust.
Enzymatic Membrane Reactors (EMRs): In an EMR, the enzyme is immobilized on or within a membrane. umontpellier.fr This setup allows for the continuous synthesis of the ester in an organic phase while the water byproduct is simultaneously removed through the membrane into an aqueous phase, preventing product inhibition and hydrolysis. agarwood.org.cnresearchgate.net This integration of reaction and separation into a single unit simplifies the process and allows for continuous operation.
Reactive Distillation (RD) and Reactive Chromatography (RC): For synthesis using solid acid catalysts like Amberlyst-15, RD offers a way to achieve high conversion by continuously removing products and byproducts from the reaction zone. acs.orgresearchgate.net When dealing with temperature-sensitive components, reactive chromatography is a promising alternative, combining reaction and separation in a single column at lower temperatures. tandfonline.comresearchgate.net
Future work will aim to optimize these integrated systems, focusing on the long-term stability of the immobilized enzymes, the efficiency of water removal, and the development of robust models for process simulation and scale-up. scielo.brnih.gov
Multi-Scale Computational Approaches for Complex 2-Ethylhexyl Acetate Systems
Computational modeling is becoming an indispensable tool for understanding and optimizing the synthesis and application of this compound. Multi-scale approaches, from quantum mechanics to process-scale simulations, are providing insights that are difficult to obtain through experiments alone.
At the molecular level, molecular dynamics (MD) simulations are used to study the behavior of lipase catalysts in different reaction media. science.govrsc.org Simulations can reveal how solvents affect the enzyme's conformational flexibility, particularly the lid region that controls substrate access to the active site. science.gov Molecular docking studies can predict the binding affinity between the substrates (e.g., oleic acid and 2-ethylhexanol) and the lipase active site, helping to explain the enzyme's selectivity and efficiency. acs.org
At the reactor level, kinetic modeling is crucial for process design and optimization. The esterification of acetic acid with 2-ethylhexanol has been modeled using frameworks like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, which accounts for the adsorption of reactants and products on the catalyst surface. tandfonline.comresearchgate.net For more complex systems, Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) are powerful statistical tools used to model and optimize reaction conditions, such as temperature, reactant molar ratio, and catalyst loading, to maximize product yield. scielo.brnih.gov Studies have shown that ANN can sometimes provide a better fit to experimental data than RSM. nih.gov
Future research will focus on integrating these different scales. For instance, parameters derived from quantum chemical calculations on transition states could be used to inform kinetic models. MD simulations could help predict the optimal solvent environment, which can then be verified in pilot-scale reactive distillation or membrane reactor setups. This integrated computational-experimental workflow will accelerate the rational design of catalysts and processes for producing this compound.
Investigation of Environmental Impact and Remediation Strategies
A comprehensive understanding of the environmental fate and potential toxicity of this compound is crucial for its sustainable application. While often considered a relatively safe compound, future research will aim to fill knowledge gaps, particularly regarding the specific stereoisomer.
Current data suggests that 2-ethylhexyl acetate is readily biodegradable, with studies showing around 70% biodegradation in 28 days under aerobic conditions. oecd.orgbasf.com In mammals, it is rapidly hydrolyzed by esterases in the blood and other tissues to acetic acid and 2-ethylhexanol. oecd.org Therefore, much of the systemic toxicity data is inferred from studies on 2-ethylhexanol. oecd.org The compound has a low potential for bioaccumulation, calculated from its octanol/water partitioning coefficient (Log Kow ≈ 3.74). oecd.org However, it is classified as acutely toxic to aquatic organisms. basf.com
Future research should address several key areas:
Stereoisomer-Specific Toxicity: Investigating whether this compound and its metabolite (S)-2-ethylhexanol have a different toxicological profile compared to the (R)-enantiomers or the racemic mixture. Chiral differences in toxicity are well-documented for other chemicals.
Biodegradation Pathways: Elucidating the specific microbial pathways and enzymes involved in the degradation of 2-ethylhexyl acetate. This could lead to the development of bioremediation strategies using specialized microbial consortia. The degradation of related phthalate (B1215562) esters is known to proceed via hydrolysis to the alcohol and phthalic acid, followed by further breakdown. mdpi.com
Advanced Remediation Technologies: In case of significant environmental contamination, effective remediation strategies are needed. Research into technologies for solvent-contaminated soils and water could be adapted for this compound. Promising methods include:
Solvent Extraction: Using environmentally benign solvents to extract the ester from contaminated soil, followed by solvent recovery. wur.nleuropa.eu
Subcritical Water Extraction: Employing hot, pressurized water as a green extraction fluid to remove esters from soil matrices. nih.gov
Advanced Oxidation Processes: Using methods like ultrasonic oxidation to break down the ester and other organic pollutants in wastewater from remediation processes. mdpi.com
A thorough assessment will ensure that the lifecycle of this compound, from its green synthesis to its final environmental fate, is managed sustainably.
Table 2: Environmental Profile and Remediation Research for 2-Ethylhexyl Acetate
| Aspect | Current Knowledge | Future Research Directions |
|---|---|---|
| Biodegradability | Readily biodegradable (~70% in 28 days). oecd.orgbasf.com | Identifying specific microbial consortia and enzymatic pathways. |
| Aquatic Toxicity | Acutely toxic to aquatic life (LC50 values between 1 and 100 mg/L). basf.com | Comparative studies on the toxicity of (S), (R), and racemic forms. |
| Bioaccumulation | Low potential (Calculated BCF of 151). oecd.org | Experimental verification of bioaccumulation potential in different species. |
| Remediation | General methods for solvent contamination are applicable. | Development of specific methods like subcritical water extraction and advanced oxidation for ester contaminants. nih.govmdpi.com |
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for detecting (2S)-2-ethylhexyl acetate in environmental samples?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) for high sensitivity, particularly when analyzing air samples. Grab canister sampling (e.g., 24-hour composite samples) is effective for detecting trace concentrations (e.g., 2.3 ppb in air) . Calibrate instruments using reference standards with ≥99% purity to minimize false positives. Note that detection limits vary: 24-hour composite samples may fail to detect the compound at <2 ppb, while grab samples can capture transient peaks .
Q. How can researchers verify the stereochemical purity of this compound during synthesis?
- Methodology : Employ chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents. Compare retention times or splitting patterns against racemic mixtures. Ensure synthesis protocols specify enantiomeric excess (e.g., ≥99% for pharmaceutical intermediates) . For industrial-scale production, monitor reaction kinetics to avoid racemization at elevated temperatures (>70°C) .
Q. What are the critical physicochemical parameters to characterize for this compound in solvent applications?
- Key Parameters :
- Vapor pressure : 0.28 hPa at 20°C (relevant for volatility assessments) .
- Autoignition temperature : 268°C (critical for safety in high-temperature reactions) .
- Explosive limits : 0.76–8.14% v/v (inform ventilation requirements) .
- Boiling point : 71°C (impacts distillation and solvent recovery) .
Advanced Research Questions
Q. How can contradictory detection data for this compound in environmental monitoring be resolved?
- Case Study : In Kalamazoo air samples, grab canisters detected 2.3 ppb (exceeding the 2 ppb screening value), while 24-hour composites showed no exceedances .
- Resolution Strategy :
Temporal Sampling : Deploy both grab and continuous samplers to identify transient emission events.
Source Apportionment : Correlate detections with local industrial activity logs (e.g., solvent usage patterns).
Inter-lab Validation : Cross-check results using EPA GMAP protocols to rule out methodological artifacts .
Q. What experimental designs are optimal for assessing the toxicological profile of this compound?
- Protocol Recommendations :
- Acute Toxicity : Use OECD TG 423 guidelines for oral LD50 studies. Note that existing data (5.89 g/kg in rats) lack details on body weight adjustments and inhalation rates, necessitating replication with controlled variables .
- Dermal Irritation : Apply the compound at 500 mg/cm² under occlusive patches for 4 hours (OECD TG 404) to quantify irritation potential .
- Chronic Exposure : Design 90-day rodent studies with air concentrations calibrated to occupational exposure limits (e.g., 15 µg/m³ annual ITSL) .
Q. How can reaction efficiency be improved in the enzymatic synthesis of this compound?
- Innovative Approaches :
- Lipase Immobilization : Use CaCO₃-coated microspheres in liquid-liquid interface bioreactors (L-L IBR) to enhance enzyme stability and reuse cycles .
- Solvent Engineering : Replace traditional organic solvents with ionic liquids (e.g., [BMIM][PF₆]) to improve enantioselectivity .
- Process Intensification : Test rotating packed bed reactors to reduce reaction times by 40% via enhanced mass transfer .
Q. What novel applications of this compound are emerging in biomaterial research?
- Exploratory Directions :
- Drug Delivery : Leverage its lipophilicity (logP ~3.2) to formulate lipid nanoparticles for hydrophobic drug encapsulation .
- Polymer Chemistry : Co-polymerize with methyl methacrylate and vinyl acetate to create tunable hydrophobic coatings (e.g., for medical devices) .
- Membrane Studies : Investigate its role as a plasticizer in synthetic lipid bilayers to mimic cell membrane dynamics .
Methodological Notes
- Data Contradictions : Always cross-reference environmental data with emission inventories and analytical protocols to distinguish true contamination from artifacts .
- Synthesis Optimization : Prioritize enantiomeric purity over yield in pharmaceutical applications by integrating chiral stationary phases in purification .
- Safety Compliance : Adhere to UN GHS Revision 8 guidelines for handling, including PPE for skin/eye protection and explosion-proof equipment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
